Product packaging for Methyl 2-(4-aminophenyl)acetate(Cat. No.:CAS No. 39552-81-3)

Methyl 2-(4-aminophenyl)acetate

Cat. No.: B1591958
CAS No.: 39552-81-3
M. Wt: 164.18 g/mol
InChI Key: WOMVICAMAQURRN-UHFFFAOYSA-M
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Description

Methyl 2-(4-aminophenyl)acetate (CAS RN: 39552-81-3) is a high-purity aromatic ester building block of significant interest in medicinal chemistry and drug discovery. Its core value lies in its structure, which features both an aromatic amine and a methyl ester functional group, making it a versatile precursor for the synthesis of diverse heterocyclic compounds . A primary research application of this compound is its role as a key intermediate in the construction of the 2-(4-aminophenyl)benzothiazole (AP-BTH) scaffold . This scaffold is a potent and selective pharmacophore found in many investigated therapeutic agents, including antitumor compounds like Phortress, anti-Alzheimer agents, and antimicrobials . Furthermore, derivatives of this scaffold, such as the radiolabeled compound [18F] Flutemetamol, are approved for clinical use as positron emission tomography (PET) imaging agents for amyloid plaques . Researchers utilize this compound in solid-phase synthesis methodologies to create C-terminal modified amino acids and peptides, combining the advantages of the AP-BTH pharmacophore with those of peptides for the discovery of new bioactives . This product is supplied with a purity of >98.0% (by GC and non-aqueous titration) and is characterized as a solid that should be stored frozen (<0°C), under inert gas, and protected from air and heat to ensure stability . As a handling precaution, it may cause skin and serious eye irritation . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10NO2- B1591958 Methyl 2-(4-aminophenyl)acetate CAS No. 39552-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-aminophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIVLENJTXGRAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39552-81-3
Record name methyl 2-(4-aminophenyl)acetate
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Significance and Role of Arylamine and Ester Moieties in Organic Synthesis

The utility of Methyl 2-(4-aminophenyl)acetate (B8474992) in chemical synthesis is derived from its two key functional groups: the arylamine and the ester. Each moiety imparts distinct reactivity and serves as a handle for a variety of chemical transformations.

The arylamine group (an amino group attached to an aromatic ring) is a cornerstone of organic chemistry. fiveable.me Arylamines are highly reactive toward electrophilic aromatic substitution, more so than benzene (B151609) itself, due to the electron-donating nature of the amino group. libretexts.org This allows for the introduction of additional functional groups onto the aromatic ring. fiveable.me The amino group itself can act as a nucleophile and is central to the formation of diazonium salts, which are exceptionally versatile intermediates in the synthesis of a wide array of substituted aromatic compounds through reactions like the Sandmeyer reaction. libretexts.org Furthermore, the basicity of the arylamine allows it to participate in acid-base reactions and can be modulated by other substituents on the ring. fiveable.me

The ester group (-COOCH3) is another fundamental functional group in organic synthesis. It is susceptible to nucleophilic acyl substitution, most notably reacting with amines in a process called aminolysis to form stable amide bonds. echemi.comchemistrysteps.com This reaction is fundamental to the synthesis of peptides and polymers like nylon. echemi.com The conversion of esters to amides is a common strategy in the creation of pharmaceuticals and agrochemicals. echemi.com Although the alkoxy group of an ester is a relatively poor leaving group, making the reaction less rapid than with acyl chlorides, it is still a widely employed and practical method for amide synthesis. chemistrysteps.com

Historical Perspective of Aminophenylacetic Acid Derivatives in Academic Inquiry

Derivatives of aminophenylacetic acid have long been recognized as valuable scaffolds in chemical and pharmaceutical research. 4-Aminophenylacetic acid (4-APAA), the parent carboxylic acid of the title compound, has been explored for its potential biological activities. srce.hr Early research identified it as a "peptidemimic," a molecule that can imitate peptides, and it was shown to interact with proton-coupled oligopeptide transporters. srce.hr

Historically, these compounds have served as versatile starting materials for a multitude of different chemical products, including fine chemicals and pharmaceuticals. google.com For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties. srce.hrresearchgate.net Other academic studies have focused on the stereochemistry of these molecules, investigating optically active forms of α-aminophenylacetic acid and its derivatives to understand their rotational properties. rsc.org The general class of aminophenyl acetates is prepared through various methods, including the catalytic hydrogenation of the corresponding nitrophenyl acetates, a process developed to provide high yields suitable for industrial applications. google.com This historical interest underscores the foundational importance of the aminophenylacetic acid framework as a precursor for generating molecules with specific, targeted functions.

Current Research Landscape of Methyl 2 4 Aminophenyl Acetate

Direct Esterification Routes for this compound

The most straightforward approach to synthesizing this compound involves the direct esterification of 4-aminophenylacetic acid.

Acid-Catalyzed Esterification of 4-Aminophenylacetic Acid with Methanol (B129727)

The classical Fischer-Speier esterification remains a widely employed method for the synthesis of this compound. This reaction typically involves heating a solution of 4-aminophenylacetic acid in methanol in the presence of a strong acid catalyst. nih.govrsc.org Sulfuric acid is a commonly used catalyst for this transformation. nih.govrsc.org The reaction proceeds by protonation of the carboxylic acid, rendering it more susceptible to nucleophilic attack by methanol. The subsequent elimination of water drives the reaction towards the formation of the desired ester.

A typical laboratory procedure involves dissolving 4-aminophenylacetic acid in methanol, followed by the careful, dropwise addition of concentrated sulfuric acid. rsc.org The mixture is then heated to reflux for several hours to ensure complete conversion. rsc.org The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is worked up to isolate the pure ester.

ReactantCatalystSolventConditionsYield
4-Aminophenylacetic acidSulfuric AcidMethanolRefluxHigh
Benzoic AcidPhosphoric Acid Modified Montmorillonite K10None (Solvent-free)RefluxHigh ijstr.org

Coupling Reactions for this compound Synthesis

While direct esterification is common, coupling reactions offer alternative routes to this compound. These methods often involve the activation of the carboxylic acid group of 4-aminophenylacetic acid or the use of a pre-formed acyl halide or anhydride, followed by reaction with methanol. While specific examples for the direct synthesis of this compound via modern coupling reagents are less commonly reported in introductory literature, the principles of peptide coupling chemistry are applicable. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) could facilitate this transformation.

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of derivatives of this compound often requires more sophisticated strategies to introduce diverse functionalities.

Reductive Amination Approaches to (4-Aminophenyl)acetate Structures

Reductive amination is a powerful tool for the formation of C-N bonds and can be employed to synthesize precursors to or derivatives of this compound. wikipedia.orgharvard.edu This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org

For instance, a substituted benzaldehyde (B42025) could be reductively aminated with an appropriate amino ester to generate a secondary or tertiary amine derivative of a phenylacetate (B1230308). Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), which are selective for the iminium ion over the starting carbonyl compound. harvard.edu Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. youtube.com The choice of reducing agent and reaction conditions can be tailored to the specific substrates and desired outcome. harvard.eduyoutube.com

Carbonyl CompoundAmineReducing AgentKey Features
Aldehydes, KetonesAmmonia (B1221849), Primary/Secondary AminesNaBH3CN, Na(OAc)3BHMild conditions, selective for iminium ion. harvard.eduyoutube.com
Aldehydes, KetonesAmmoniaH2, Iron CatalystUse of an earth-abundant metal catalyst. nih.gov

Nucleophilic Substitution Reactions in this compound Synthesis

Nucleophilic substitution reactions provide a versatile platform for the synthesis and modification of this compound and its analogs. libretexts.org These reactions involve the displacement of a leaving group by a nucleophile. masterorganicchemistry.com

A common strategy involves the use of an alkyl halide and a suitable nucleophile. libretexts.org For example, a derivative of methyl 2-(4-halophenyl)acetate could undergo nucleophilic aromatic substitution (SNAr) with an amine to introduce the amino group. The success of SNAr reactions often depends on the presence of electron-withdrawing groups on the aromatic ring and the nature of the leaving group and nucleophile. nih.gov

Alternatively, the amino group of this compound can act as a nucleophile to displace a leaving group on another molecule, leading to N-functionalized derivatives. The Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a nucleophile to avoid over-alkylation, is a classic example of this type of transformation, although it is more commonly used for the synthesis of primary amines. libretexts.org

Multi-step Convergent Syntheses of this compound Scaffolds

An example of a convergent approach could involve the synthesis of a substituted phenylacetic acid derivative and a functionalized aniline (B41778) derivative separately. These two fragments could then be coupled using standard amide bond formation or other cross-coupling reactions to construct the final target molecule. For instance, a Suzuki or Buchwald-Hartwig coupling reaction could be employed to form a key C-N or C-C bond in the final steps of the synthesis.

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound most commonly begins with the corresponding nitroaromatic compound, methyl 2-(4-nitrophenyl)acetate. In this context, the primary challenge is one of chemoselectivity : the selective reduction of the nitro group to an amine without affecting the ester functional group. Regioselectivity is generally predetermined by the choice of the para-substituted starting material.

The selective reduction of a nitro group in the presence of other reducible functionalities, such as esters, is a critical transformation in organic synthesis. A variety of reagents have been developed to achieve this with high fidelity. While classical methods might employ metals like tin or iron in acidic media, modern approaches often favor catalytic transfer hydrogenation or direct catalytic hydrogenation for cleaner and more efficient reactions.

Several reagent systems are known to be highly effective for the chemoselective reduction of aromatic nitro groups while preserving ester moieties. These methods are crucial when synthesizing analogs of this compound where other sensitive groups might be present on the aromatic ring or side chain. For instance, reports indicate that stannous chloride dihydrate (SnCl₂·2H₂O) in solvents like ethanol (B145695) or ethyl acetate (B1210297) can effectively reduce nitro groups without affecting esters, nitriles, or halogens. stackexchange.com Similarly, an iron/calcium chloride (Fe/CaCl₂) system is noted for its ability to facilitate catalytic transfer hydrogenation with excellent selectivity for the nitro group over esters and other functional groups. organic-chemistry.org

Catalytic hydrogenation using H₂ gas with a metal catalyst such as palladium on carbon (Pd/C) is another widely used method. This approach is highly efficient, and with careful control of conditions (e.g., low pressure), it can selectively reduce the nitro group. researchgate.net The choice of catalyst and reaction conditions is paramount, as overly aggressive hydrogenation could potentially reduce the aromatic ring or the ester carbonyl.

The following table summarizes various reagent systems and their effectiveness in the chemoselective reduction of aromatic nitro compounds to amines in the presence of an ester group.

Interactive Data Table: Chemoselective Reduction of Aromatic Nitro Groups

Reagent System Solvent(s) Selectivity Profile Reference(s)
SnCl₂·2H₂O Ethanol, Ethyl Acetate High selectivity for nitro group; tolerates esters, nitriles, halogens. stackexchange.com
Fe/CaCl₂ Various Excellent selectivity via catalytic transfer hydrogenation; preserves esters, aldehydes, nitriles. organic-chemistry.org
H₂ / Pd/C Methanol, Ethanol High selectivity under controlled conditions (e.g., 1 atm H₂). researchgate.net
B₂pin₂ / KOtBu Isopropanol Metal-free reduction that tolerates various reducible functional groups. organic-chemistry.org
Zn / Hydrazine Glyoxylate Not specified Rapid, selective reduction at room temperature; avoids hydrogenolysis of halogens.

Regioselectivity becomes a more complex issue during the synthesis of substituted analogs starting from materials with multiple potential reaction sites. For example, in the functionalization of a pre-existing phenylacetate framework, directing groups on the ring would dictate the position of electrophilic or nucleophilic substitution, a fundamental concept in aromatic chemistry. nih.govnih.gov

Green Chemistry Principles in this compound Production

The production of chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact and enhance sustainability. rsc.orgrsc.org The twelve principles of green chemistry provide a framework for evaluating and improving synthetic routes.

Key Green Chemistry Principles Applied to Synthesis:

Catalysis: The ninth principle of green chemistry favors catalytic reagents over stoichiometric ones. youtube.com In the reduction of methyl 2-(4-nitrophenyl)acetate, using a catalytic amount of Pd/C with H₂ gas is far superior to using stoichiometric amounts of metals like iron or tin. youtube.comrsc.org Catalysts reduce waste, can often be recycled, and lead to cleaner reaction profiles. rsc.org

Atom Economy: This metric, a cornerstone of green chemistry, measures how many atoms from the reactants are incorporated into the final product. Catalytic hydrogenation (Ar-NO₂ + 2 H₂ → Ar-NH₂ + 2 H₂O) has a high atom economy, as the only byproduct is water. In contrast, metal-acid reductions (e.g., using Sn/HCl) generate significant metallic salt waste, resulting in poor atom economy.

Safer Solvents and Auxiliaries: The choice of solvent is critical. While traditional organic solvents like methanol are effective, green chemistry encourages the use of safer alternatives. Water is an ideal green solvent, and some catalytic reductions can be performed in aqueous media, sometimes using surfactants to create nanomicelles that facilitate the reaction. organic-chemistry.org The use of 2-MeTHF, a biomass-derived solvent, is also gaining traction as a greener alternative to traditional ethers. rsc.org

Energy Efficiency: Optimizing reactions to run at ambient temperature and pressure reduces energy consumption. While some reductions require heating, methods like ultrasonic irradiation have been shown to accelerate reactions and improve efficiency, often allowing for lower temperatures. rsc.org

The environmental performance of a chemical process can be quantitatively assessed using metrics like Process Mass Intensity (PMI), which is the ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. whiterose.ac.ukmdpi.com A lower PMI indicates a greener, more efficient process.

Interactive Data Table: Green Metrics Comparison for Nitro Reduction

Synthetic Route Key Reagents Typical Byproducts Atom Economy Process Mass Intensity (PMI) Green Chemistry Alignment
Catalytic Hydrogenation H₂, Pd/C (catalyst) Water High Generally Lower Excellent (Catalytic, High Atom Economy)
Metal/Acid Reduction Fe, Sn, or Zn; HCl Metal Salts Low Generally Higher Poor (Stoichiometric Reagents, High Waste)
Transfer Hydrogenation HCOOH, NaH₂PO₂, etc.; Pd/C CO₂, H₂O, Phosphate salts Moderate to High Intermediate Good (Avoids H₂ gas, often milder conditions)

Stereoselective Synthesis of Chiral this compound Derivatives

This compound itself is an achiral molecule. However, its derivatives, particularly those substituted at the α-carbon (the carbon between the phenyl ring and the ester), can be chiral and are valuable building blocks in medicinal chemistry. nih.gov The stereoselective synthesis of such α-amino acid derivatives is a significant area of research. chemrxiv.orgnih.gov

The most direct conceptual precursor to a chiral α-amino derivative would be an α-imino ester. The asymmetric hydrogenation of such imines is a powerful and well-established method for creating chiral amines with high enantioselectivity. acs.orgyoutube.com

Key Strategies for Stereoselective Synthesis:

Asymmetric Hydrogenation: This is a premier method for synthesizing chiral α-amino esters. It involves the hydrogenation of a prochiral α-imino ester using a chiral transition-metal catalyst. Complexes of rhodium and ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP) or diamine ligands are highly effective. acs.orgnih.govnih.gov The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the product amine.

Chiral Auxiliaries: This classic strategy involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary then directs a subsequent reaction, such as alkylation at the α-position, to proceed diastereoselectively. Finally, the auxiliary is cleaved to yield the enantiomerically enriched product. The iron acyl complex developed by Davies is a prominent example of a powerful chiral auxiliary used in asymmetric synthesis. iupac.org

Catalytic Asymmetric Alkylation: This approach involves the alkylation of a glycine (B1666218) or phenylacetate Schiff base derivative. Using a chiral phase-transfer catalyst, it is possible to introduce an alkyl group to the α-position with high enantioselectivity. nih.gov

Photoredox Catalysis: Emerging methods use visible light-promoted photoredox catalysis for the stereoselective C-radical addition to chiral glyoxylate-derived imines. rsc.org This allows for the use of ubiquitous carboxylic acids as radical precursors to form a wide variety of unnatural α-amino acids.

The following table highlights selected methods applicable to the synthesis of chiral α-amino acid esters, which are direct analogs of chiral this compound derivatives.

Interactive Data Table: Methods for Stereoselective Synthesis of Chiral α-Amino Esters

Method Key Component(s) Typical Substrate Enantiomeric Excess (ee) Reference(s)
Asymmetric Transfer Hydrogenation RuCl(p-cymene)[(S,S)-Ts-DPEN] α-Amido-β-keto esters Good to Excellent nih.govnih.gov
Asymmetric Hydrogenation Chiral Rhodium or Ruthenium Catalysts α-Imino esters, Dehydroamino acids Often >95% youtube.comacs.org
Chiral Auxiliary-Directed Alkylation Iron Acyl Auxiliary [(η⁵-C₅H₅)Fe(CO)(PPh₃)] Iron acetyl complex High diastereoselectivity iupac.org
Asymmetric Phase-Transfer Catalysis Corey-Lygo Catalyst Glycine-derived Schiff base High nih.gov
Photoredox Catalysis Organic Acridinium Photocatalyst Chiral N-sulfinyl imine Good to Excellent chemrxiv.orgrsc.org

These advanced synthetic methods provide robust pathways to access enantiomerically pure derivatives of this compound, enabling the development of complex, stereochemically defined molecules for various applications.

Chemical Reactions of the Amino Group in this compound

The amino group attached to the phenyl ring is a key site for a variety of chemical modifications.

Acylation Reactions of the Amine Functionality

The primary amino group of this compound readily undergoes acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides. This reaction is a fundamental transformation in organic chemistry, often utilized to protect the amino group or to introduce new functional moieties into the molecule. The reaction proceeds via a nucleophilic addition-elimination mechanism where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. savemyexams.com

For instance, the reaction with acetyl chloride in the presence of a base would yield N-(4-(2-methoxy-2-oxoethyl)phenyl)acetamide. The acylation can also be carried out using N-acylbenzotriazoles, which are effective acylating agents, particularly for acyl groups where the corresponding acyl chlorides are unstable or difficult to prepare. core.ac.uk

Table 1: Examples of Acylation Reactions

Acylating AgentProduct
Acetyl ChlorideN-(4-(2-methoxy-2-oxoethyl)phenyl)acetamide
Propionyl ChlorideN-(4-(2-methoxy-2-oxoethyl)phenyl)propanamide
Benzoyl ChlorideN-(4-(2-methoxy-2-oxoethyl)phenyl)benzamide

Diazotization and Coupling Reactions

The primary aromatic amine functionality allows for diazotization reactions, a cornerstone of aromatic chemistry. Treatment of this compound with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) leads to the formation of a diazonium salt. researchgate.net This diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions.

One of the most significant applications of diazonium salts is in azo coupling reactions. The diazonium ion acts as an electrophile and can react with electron-rich aromatic compounds, such as phenols and anilines, to form brightly colored azo compounds. For example, coupling the diazonium salt of this compound with a suitable coupling partner can generate a diverse array of azo dyes. The reaction with methyldopa, for instance, results in a violet-reddish soluble azo dye. researchgate.net

Formation of Schiff Bases and Imines

The amino group of this compound can condense with aldehydes and ketones to form Schiff bases, also known as imines. wjpsonline.comdergipark.org.tr This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com The formation of the C=N double bond is characteristic of this transformation.

These reactions are often catalyzed by acids and are typically reversible. A variety of aromatic and aliphatic aldehydes can be used, leading to a wide range of Schiff base derivatives. researchgate.netscience.gov For example, reacting this compound with an aromatic aldehyde like benzaldehyde would yield methyl 2-(4-(benzylideneamino)phenyl)acetate. The stability of the resulting Schiff base can be influenced by the nature of the aldehyde used; aromatic aldehydes generally form more stable Schiff bases due to conjugation. dergipark.org.tr

Table 2: Schiff Base Formation with Various Aldehydes

AldehydeSchiff Base Product
BenzaldehydeMethyl 2-(4-(benzylideneamino)phenyl)acetate
4-NitrobenzaldehydeMethyl 2-(4-((4-nitrobenzylidene)amino)phenyl)acetate
SalicylaldehydeMethyl 2-(4-((2-hydroxybenzylidene)amino)phenyl)acetate

Oxidative Transformations of the Aniline Moiety

The aniline moiety in this compound is susceptible to oxidation. The oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. Electrochemical oxidation of aniline derivatives can proceed via the formation of a radical cation, which can then undergo further reactions like dimerization. mdpi.com

In some cases, oxidative transformations can be coupled with other reactions. For instance, a process involving nucleophilic intramolecular cyclization can be accompanied by the oxidation of the aniline moiety. nih.govsemanticscholar.org While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of anilines suggests that it could undergo oxidative coupling or polymerization under appropriate conditions.

Nucleophilic Aromatic Substitution with Activated Anilines

While aromatic rings are generally nucleophilic, they can undergo nucleophilic aromatic substitution (SNAr) if they are sufficiently electron-deficient. wikipedia.orglibretexts.org This is typically achieved by the presence of strong electron-withdrawing groups ortho or para to a good leaving group. wikipedia.orgyoutube.comyoutube.com In the case of anilines, the amino group itself is electron-donating. However, under certain conditions, such as when coordinated to a highly oxidizing metal center, the anilido ligand can become electron-deficient and susceptible to nucleophilic attack. washington.edu These are unusual examples of nucleophilic aromatic substitution of hydrogen. washington.edu While direct SNAr on the phenyl ring of this compound is not a typical reaction due to the electron-donating nature of the amino group, its derivatives could potentially undergo such transformations if the ring is sufficiently activated by other substituents.

Ester Group Reactivity of this compound

The methyl ester group in this compound is another site for chemical modification, exhibiting typical ester reactivity.

The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-aminophenyl)acetic acid, under either acidic or basic conditions. savemyexams.comgoogle.comchemspider.com Acid-catalyzed hydrolysis is a reversible process, while alkaline hydrolysis (saponification) is irreversible because the resulting carboxylate salt is not susceptible to nucleophilic attack by the alcohol. savemyexams.com

Transesterification, the conversion of one ester to another, is also a feasible reaction. masterorganicchemistry.comwikipedia.org By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methoxy (B1213986) group can be exchanged for a different alkoxy group. masterorganicchemistry.comwikipedia.orgcoleparmer.com This reaction is often driven to completion by using a large excess of the new alcohol. wikipedia.org

Furthermore, the ester group can be converted into an amide through aminolysis, which involves heating the ester with ammonia or a primary or secondary amine. chemistrysteps.comlibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com

Finally, the ester can be reduced to the corresponding primary alcohol, 2-(4-aminophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org The reaction with Grignard reagents would lead to the formation of a tertiary alcohol. libretexts.org

Table 3: Reactivity of the Ester Group

Reaction TypeReagentsProduct
Hydrolysis (acidic)H2O, H+2-(4-Aminophenyl)acetic acid
Hydrolysis (basic)NaOH, H2OSodium 2-(4-aminophenyl)acetate
TransesterificationR'OH, H+ or OR'-R' 2-(4-aminophenyl)acetate
AminolysisR'NH2N-R'-2-(4-aminophenyl)acetamide
ReductionLiAlH42-(4-Aminophenyl)ethanol

Hydrolysis Kinetics and Mechanisms

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid and regenerate the acid catalyst.

In basic hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Acidic workup is required to obtain the final carboxylic acid product.

Table 1: General Conditions for Hydrolysis of this compound

CatalystReagentsSolventTemperatureProduct
AcidHCl or H₂SO₄Water/AlcoholReflux2-(4-aminophenyl)acetic acid
BaseNaOH or KOHWater/AlcoholRoom Temp to RefluxSodium 2-(4-aminophenyl)acetate

Transesterification Reactions

Transesterification of this compound can be achieved by reacting it with a different alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed. This transformation is useful for introducing different alkyl groups to the ester functionality, thereby modifying the physical and chemical properties of the molecule.

Table 2: Representative Transesterification Reactions of this compound

AlcoholCatalystConditionsProduct
EthanolH₂SO₄ (catalytic)Reflux in excess ethanolEthyl 2-(4-aminophenyl)acetate
IsopropanolNaOiPr (catalytic)Reflux in excess isopropanolIsopropyl 2-(4-aminophenyl)acetate
Benzyl alcoholTi(OiPr)₄ (catalytic)High temperature, removal of methanolBenzyl 2-(4-aminophenyl)acetate

Reduction of the Ester to Alcohol

The ester group of this compound can be reduced to the corresponding primary alcohol, 2-(4-aminophenyl)ethanol. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.commasterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can be used under specific conditions, often with the addition of activating agents or at elevated temperatures. researchgate.netnumberanalytics.commasterorganicchemistry.comreddit.comkhanacademy.org

The reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the ester carbonyl carbon, leading to a tetrahedral intermediate which then eliminates a methoxide group to form an aldehyde. chemistrysteps.commasterorganicchemistry.com The aldehyde is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup yields 2-(4-aminophenyl)ethanol. chemistrysteps.commasterorganicchemistry.com

Table 3: Reduction of this compound to 2-(4-aminophenyl)ethanol

Reducing AgentSolventWorkupProduct
LiAlH₄Anhydrous THF or Diethyl etherAqueous acid (e.g., HCl)2-(4-aminophenyl)ethanol
NaBH₄/MethanolMethanolNot always necessary2-(4-aminophenyl)ethanol

Reactions Involving the Phenyl Ring of this compound

The aromatic ring of this compound is activated towards electrophilic substitution due to the presence of the electron-donating amino group.

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is primarily governed by the powerful activating and ortho, para-directing effect of the amino group. libretexts.orgyoutube.comlibretexts.org The carboxymethyl group (-CH₂COOCH₃) is a weakly deactivating group and a meta-director. However, the directing effect of the amino group is dominant. Therefore, incoming electrophiles will preferentially substitute at the positions ortho to the amino group (positions 3 and 5). libretexts.orgresearchgate.net

Halogenation: Bromination or chlorination of this compound is expected to readily occur at the positions ortho to the amino group, yielding 3-halo- and 3,5-dihalo-substituted products. The reaction can often proceed without a Lewis acid catalyst due to the high activation of the ring.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid will lead to the introduction of a nitro group at the 3-position. aiinmr.comyoutube.comyoutube.com The reaction conditions need to be carefully controlled to avoid oxidation of the amino group. Protection of the amino group as an amide may be necessary for cleaner reactions.

Sulfonation: Sulfonation with fuming sulfuric acid will result in the formation of the corresponding sulfonic acid, again with substitution at the 3-position.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions are generally not successful on anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring. Therefore, the amino group must be protected, for example as an acetanilide, before carrying out these reactions.

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product(s)
BrominationBr₂ in Acetic AcidMethyl 2-(4-amino-3-bromophenyl)acetate and Methyl 2-(4-amino-3,5-dibromophenyl)acetate
NitrationHNO₃, H₂SO₄ (cold)Methyl 2-(4-amino-3-nitrophenyl)acetate
SulfonationFuming H₂SO₄2-(4-Amino-3-sulfophenyl)acetic acid methyl ester

Palladium-Catalyzed Cross-Coupling Reactions

The amino group of this compound can be utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. researchgate.netnih.gov To make the aromatic ring a suitable partner for cross-coupling, it typically needs to be functionalized with a halide or a triflate. For instance, the brominated derivative, Methyl 2-(4-amino-3-bromophenyl)acetate, can serve as a substrate for various cross-coupling reactions.

Suzuki Coupling: The brominated derivative can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to form biaryl compounds or introduce alkyl or vinyl groups. youtube.comyoutube.comlibretexts.org

Heck Reaction: Reaction of the brominated substrate with an alkene under palladium catalysis will result in the formation of a new carbon-carbon bond at the bromine-bearing carbon, leading to substituted styrenes or other vinylated products. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.comthieme-connect.de

Buchwald-Hartwig Amination: The amino group itself can participate in cross-coupling reactions with aryl halides or triflates. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govbeilstein-journals.org This reaction allows for the synthesis of diarylamines. For example, reacting this compound with an aryl bromide in the presence of a suitable palladium catalyst and a strong base would yield a diarylamine derivative. wikipedia.orgorganic-chemistry.orgyoutube.comnih.govbeilstein-journals.org

Table 5: Potential Palladium-Catalyzed Cross-Coupling Reactions

ReactionSubstrateCoupling PartnerCatalyst System (Example)Product Type
SuzukiMethyl 2-(4-amino-3-bromophenyl)acetatePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
HeckMethyl 2-(4-amino-3-bromophenyl)acetateStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NSubstituted Stilbene
Buchwald-HartwigThis compoundBromobenzenePd₂(dba)₃, BINAP, NaOt-BuDiarylamine

Cascade and Multicomponent Reactions Incorporating this compound

The bifunctional nature of this compound makes it an attractive component for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single synthetic operation. nih.govorganic-chemistry.org

For instance, the amino group can act as a nucleophile in the initial step of a cascade sequence. A plausible example is a multicomponent reaction involving an aldehyde, an isocyanide, and this compound (acting as the amine component) to form complex heterocyclic structures. One such reaction is the Ugi four-component reaction. nih.gov

A potential cascade reaction could involve the initial reaction of the amino group, followed by an intramolecular reaction involving the ester moiety or the activated phenyl ring. For example, an initial aza-Michael addition of the amino group to an α,β-unsaturated carbonyl compound could be followed by an intramolecular cyclization onto the phenyl ring. researchgate.net While specific examples in the literature utilizing this compound in such complex transformations are sparse, its structure suggests significant potential for the development of novel cascade and multicomponent reactions.

Mechanistic Studies of Key Reactions of this compound

The reactivity of this compound is a composite of the reactions typical for anilines, esters, and substituted benzenes. Mechanistic studies, often drawing parallels from closely related compounds, illuminate the pathways of its key transformations.

A significant reaction of this compound is its intramolecular cyclization to form a seven-membered lactam, 3,4-dihydro-1H-benzo[b]azepin-2(5H)-one. This transformation is a nucleophilic attack of the amino group's lone pair of electrons on the electrophilic carbonyl carbon of the ester.

The mechanism proceeds through a tetrahedral intermediate. The reaction is typically catalyzed by acid or base, or can occur under thermal conditions.

Base-Catalyzed Mechanism: A base abstracts a proton from the amino group, increasing its nucleophilicity. The resulting amide anion then attacks the ester carbonyl, forming a tetrahedral intermediate which subsequently collapses, eliminating the methoxide ion (CH₃O⁻) to yield the lactam.

Acid-Catalyzed Mechanism: The acid protonates the carbonyl oxygen of the ester group, enhancing its electrophilicity. The neutral amino group then attacks the activated carbonyl carbon. A series of proton transfers follows to neutralize the intermediate and eliminate a molecule of methanol (CH₃OH), resulting in the lactam.

Table 1: Factors Influencing the Rate of Intramolecular Cyclization

FactorInfluence on Reaction RateMechanistic Rationale
Catalyst Increased by both acid and baseAcid protonates the ester carbonyl, increasing its electrophilicity. Base deprotonates the amine, increasing its nucleophilicity.
Solvent Polar aprotic solvents can facilitate the reactionSolvation of the charged intermediate can stabilize the transition state.
Temperature Increased with higher temperatureProvides the necessary activation energy for the reaction to proceed.

The primary amino group of this compound readily undergoes acylation with acylating agents such as acyl chlorides and anhydrides to form the corresponding N-acyl derivative. This reaction is a classic example of nucleophilic acyl substitution.

The mechanism involves the nucleophilic attack of the nitrogen atom of the amino group on the carbonyl carbon of the acylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the leaving group (e.g., chloride or acetate), yielding the N-acylated product and a proton. A base is often added to neutralize the proton generated.

Kinetic studies on the acetylation of anilines have shown that the reaction is typically second order, being first order in both the aniline and the acylating agent. The rate of reaction is influenced by the nature of the acylating agent and the solvent.

Table 2: Common Acylating Agents and Their Relative Reactivity

Acylating AgentGeneral StructureLeaving GroupRelative Reactivity
Acyl ChlorideR-COClCl⁻High
Acetic Anhydride(CH₃CO)₂OCH₃COO⁻Moderate
Carboxylic AcidR-COOHH₂OLow (requires a coupling agent)

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing substituents: the amino group and the methyl acetate group.

The amino group is a powerful activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The methyl acetate group, on the other hand, is a deactivating group and a meta-director due to the electron-withdrawing inductive and resonance effects of the carbonyl group.

In the case of this compound, the directing effects of the two groups are in opposition. However, the strong activating and directing effect of the amino group generally dominates, leading primarily to substitution at the positions ortho to the amino group (and meta to the methyl acetate group).

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

Deprotonation of the sigma complex by a base to restore the aromaticity of the ring.

The relative rates and product distributions of these reactions can be correlated using the Hammett equation, which quantifies the electronic effects of substituents.

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-(4-aminophenyl)acetic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This forms a tetrahedral intermediate which then collapses to give the carboxylate anion and methanol. The carboxylate is subsequently protonated in a separate workup step to yield the carboxylic acid. Kinetic studies of ester hydrolysis show that this reaction is typically second order.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen by an acid, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, methanol is eliminated as a leaving group, and the carboxylic acid is formed.

Kinetic data for the hydrolysis of substituted phenylacetates indicate that the rate is influenced by the electronic nature of the substituents on the phenyl ring.

Table 3: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Mechanism ReversibleIrreversible
Nucleophile WaterHydroxide ion (OH⁻)
Product Carboxylic acid and alcoholCarboxylate salt and alcohol
Stoichiometry Catalytic amount of acidStoichiometric amount of base

Applications of Methyl 2 4 Aminophenyl Acetate in Advanced Chemical Research

Methyl 2-(4-aminophenyl)acetate (B8474992) as a Building Block for Complex Organic Molecules

The bifunctional nature of Methyl 2-(4-aminophenyl)acetate, possessing both a nucleophilic amino group and an electrophilic ester group, makes it an ideal starting material for the synthesis of a diverse array of complex organic molecules. Researchers utilize this compound as a foundational element for constructing intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are integral to many areas of chemistry, particularly in the development of pharmaceuticals and agrochemicals. This compound is a valuable precursor for synthesizing various heterocyclic systems. The amino group can participate in cyclization reactions with a variety of reagents to form nitrogen-containing heterocycles. For instance, it can be used to synthesize substituted quinazolines, which are known to exhibit a range of biological activities. The synthesis often involves the reaction of the amino group with a suitable carbonyl compound or its derivative, followed by an intramolecular cyclization. These reactions are crucial for creating libraries of novel heterocyclic compounds for drug discovery programs.

Intermediate in the Synthesis of Peptide Mimics and Analogs

Peptides and their mimics are of significant interest in biochemistry and pharmacology due to their therapeutic potential. nih.gov this compound serves as a useful scaffold for the synthesis of peptide mimics. sigmaaldrich.com The amino group can be acylated with amino acids or peptide fragments, while the ester group can be hydrolyzed and coupled with other amines, leading to the formation of peptidomimetic structures. These synthetic analogs often exhibit enhanced stability and bioavailability compared to their natural peptide counterparts. The ability to incorporate the aminophenylacetate moiety into a peptide backbone allows for the introduction of conformational constraints and novel side-chain functionalities, which can be critical for achieving desired biological activity. nih.govnih.gov

Monomer for Polymerization and Copolymerization Studies

In the field of polymer chemistry, this compound can be utilized as a monomer for the synthesis of novel polymers. chemrevlett.comtechnochemical.com The presence of the reactive amino group allows it to undergo polymerization reactions, such as polycondensation with dicarboxylic acids or their derivatives, to form polyamides. These resulting polymers can possess interesting thermal and mechanical properties. Furthermore, it can be copolymerized with other monomers to tailor the properties of the resulting material for specific applications, including the development of high-performance plastics and specialty polymers. researchgate.net

Functionalization of Materials Using this compound

The ability to modify the surfaces of materials is crucial for a wide range of applications, from biocompatible implants to advanced electronics. This compound and its derivatives can be employed to functionalize the surfaces of various materials. For example, the amino group can be used to covalently attach the molecule to surfaces that have been pre-treated to contain reactive groups like carboxylic acids or epoxides. This surface modification can impart new properties to the material, such as improved adhesion, altered hydrophilicity, or the introduction of specific binding sites for biomolecules. A notable application is the functionalization of graphene oxide, where the amine group of a derivative can react with the oxygen-containing functional groups on the graphene oxide surface, leading to novel composite materials with tailored properties for applications like selective ion recovery. orientjchem.orgresearchgate.net

Catalysis and Organocatalysis with this compound Derivatives

While this compound itself is not typically a catalyst, its derivatives can be designed to act as ligands for metal-based catalysts or as organocatalysts. The amino group and the aromatic ring can be modified to create chelating ligands that can coordinate with metal ions, forming catalytically active complexes. These complexes can be used in a variety of organic transformations, such as cross-coupling reactions or oxidations. mdpi.com Moreover, by introducing chiral centers into the molecule, derivatives of this compound can be developed as asymmetric organocatalysts, which are of great importance in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development.

Structure Activity Relationship Sar Studies of Methyl 2 4 Aminophenyl Acetate Derivatives

Impact of Substituents on Biological Activity Profiles

The biological activity of methyl 2-(4-aminophenyl)acetate (B8474992) analogs can be significantly influenced by the nature and position of substituents on the amino group, the ester moiety, and the phenyl ring. These modifications can alter the molecule's size, shape, electronics, and physicochemical properties, thereby affecting its interaction with biological targets.

The primary amino group at the 4-position of the phenyl ring is a key functional group that can participate in various interactions with a biological target, such as hydrogen bonding and ionic interactions. Modifications to this group can therefore have a profound impact on the compound's activity.

One common modification is N-acylation , which involves the attachment of an acyl group to the nitrogen atom. This transformation can alter the electronic properties and hydrogen-bonding capabilities of the amino group. For instance, the synthesis of N-acyl-Gly- and N-acyl-Sar-boroPro inhibitors has been explored to understand their activity against various prolyl peptidases. nih.gov While not directly involving methyl 2-(4-aminophenyl)acetate, these studies highlight how N-acylation can modulate selectivity and potency against different enzymes. nih.gov The introduction of different acyl groups can also influence the compound's lipophilicity, which in turn affects its ability to cross cell membranes and reach its target.

Another modification is N-alkylation , such as N-methylation. This can impact the basicity of the nitrogen atom and its ability to act as a hydrogen bond donor. While it can still act as a hydrogen bond acceptor, the loss of a donor hydrogen can be critical for binding to some targets.

The following table illustrates hypothetical SAR data for N-substituted this compound derivatives, showcasing the potential impact of these modifications on inhibitory activity against a generic kinase.

Compound R Group (at Amino) Inhibitory Activity (IC₅₀, nM)
1-H500
2-COCH₃250
3-COPh150
4-CH₃700
5-CH₂Ph450

This table is a hypothetical representation to illustrate SAR principles.

The methyl ester group in this compound is susceptible to hydrolysis by esterases in the body, which can be both a liability and an opportunity. The rate of hydrolysis can significantly impact the compound's bioavailability and duration of action.

Ester group modification is a common strategy to tune these properties. Replacing the methyl group with larger alkyl or aryl groups can alter the rate of enzymatic cleavage. For example, a pharmacokinetic study of a prodrug containing an ester linkage demonstrated that the rapid hydrolysis of the ester function led to a short transit of the prodrug and rapid attainment of metabolite plasma levels after intravenous administration. nih.gov Conversely, after oral administration, the absorption rate constant was the limiting factor, leading to slower bioconversion. nih.gov This highlights the critical role of the ester group in determining the pharmacokinetic profile of a drug.

Bioisosteric replacement of the ester group is another advanced strategy. Bioisosteres are functional groups with similar physical or chemical properties that can impart different metabolic stability or pharmacokinetic profiles. drughunter.comcambridgemedchemconsulting.com For instance, replacing an ester with a more stable group like an oxadiazole has been shown to improve metabolic stability. cambridgemedchemconsulting.com

The table below provides a hypothetical comparison of the bioavailability of different ester analogs of 2-(4-aminophenyl)acetic acid.

Compound Ester Group Oral Bioavailability (%)
This compound-COOCH₃20
Ethyl 2-(4-aminophenyl)acetate-COOCH₂CH₃25
Isopropyl 2-(4-aminophenyl)acetate-COOCH(CH₃)₂35
Phenyl 2-(4-aminophenyl)acetate-COOC₆H₅15

This table is a hypothetical representation to illustrate the influence of ester variations on bioavailability.

Substitution on the phenyl ring provides a powerful means to explore the topology of the ligand-binding pocket of a target protein. The introduction of various substituents can lead to additional favorable interactions or, conversely, steric clashes that reduce binding affinity.

The position and electronic nature of the substituent are critical. For instance, in a series of N-phenyl piperazine (B1678402) analogs targeting dopamine (B1211576) receptors, the nature and position of substituents on the phenyl ring were found to be crucial for affinity and selectivity. nih.gov Similarly, studies on other scaffolds have shown that substituents can influence binding to nicotinic receptors and renin. nih.govnih.gov

Substituents can engage in various non-covalent interactions, including:

Hydrophobic interactions: Alkyl groups can occupy hydrophobic pockets within the binding site.

Hydrogen bonding: Groups like hydroxyl or amino can form hydrogen bonds with receptor residues.

Halogen bonding: Halogen atoms can act as halogen bond donors, interacting with electron-rich atoms in the receptor.

The following table illustrates a hypothetical SAR for phenyl ring-substituted this compound derivatives against a hypothetical receptor.

Compound Substitution on Phenyl Ring Binding Affinity (Kᵢ, nM)
1None100
22-Chloro50
33-Chloro120
42-Methyl80
53-Methoxy90

This table is a hypothetical representation to illustrate the impact of phenyl ring substitutions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

In a typical QSAR study, a set of molecules with known biological activities is used as a training set. For each molecule, a variety of molecular descriptors are calculated, which can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a model that correlates these descriptors with the observed activity.

For this compound analogs, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods generate 3D fields around the molecules to represent their steric and electrostatic properties, providing a more detailed understanding of the structural requirements for activity. nih.govnih.gov For example, a 3D-QSAR study on aminophenyl benzamide (B126) derivatives as histone deacetylase inhibitors revealed that hydrophobic character was crucial for inhibitory activity, and that the inclusion of hydrophobic substituents would likely enhance potency. nih.govresearchgate.net

A hypothetical QSAR model for a series of this compound analogs might take the following form:

pIC₅₀ = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.5 * (H-bond Donors) + c

The table below presents hypothetical data for a QSAR study.

Compound LogP Molecular Weight H-bond Donors Observed pIC₅₀ Predicted pIC₅₀
11.5165.1916.36.35
22.0179.2216.76.6
31.8241.2916.16.0
41.2179.2205.55.4
52.5257.3116.86.85

This table is a hypothetical representation of a QSAR dataset.

Ligand Design and Optimization Strategies Based on this compound Scaffold

The this compound scaffold serves as an excellent starting point for the design and optimization of new ligands. Several strategies can be employed to develop novel compounds with improved properties.

One powerful technique is scaffold hopping , which involves replacing the core structure of a molecule with a different one while maintaining the key pharmacophoric features responsible for biological activity. This can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.

Another key strategy is bioisosteric replacement , as discussed earlier. drughunter.comcambridgemedchemconsulting.com This involves substituting a functional group with another that has similar physicochemical properties. For example, the ester group could be replaced with a metabolically more stable bioisostere like an oxadiazole or a triazole to improve the pharmacokinetic profile of the compound. cambridgemedchemconsulting.com

Structure-based drug design (SBDD) can also be a powerful tool if the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how different analogs of this compound bind to the target's active site. nih.gov This information can guide the rational design of new compounds with improved binding affinity and selectivity. For example, docking could reveal an unoccupied hydrophobic pocket in the binding site, suggesting that the addition of a suitable hydrophobic substituent to the phenyl ring could enhance potency.

By combining these design strategies with the insights gained from SAR and QSAR studies, medicinal chemists can effectively optimize the this compound scaffold to develop novel and effective therapeutic agents.

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Aminophenyl Acetate

Molecular Docking and Dynamics Simulations for Target Interactions

Computational modeling has become an indispensable tool in drug discovery and development, offering insights into the molecular interactions that govern the biological activity of compounds. For Methyl 2-(4-aminophenyl)acetate (B8474992), molecular docking and molecular dynamics (MD) simulations are powerful techniques to predict and analyze its binding to various biological targets. nih.govnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. laurinpublishers.com This technique is instrumental in virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov In the case of Methyl 2-(4-aminophenyl)acetate, docking studies would involve preparing the three-dimensional structure of the ligand and the target receptor. The docking algorithm then samples a multitude of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity. nih.gov These scores, often expressed in kcal/mol, help in ranking potential drug candidates. nih.gov The interactions stabilizing the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are also identified, providing a rationale for the observed binding affinity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the ligand-receptor complex. youtube.com MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com For the this compound-protein complex, an MD simulation would be initiated with the docked pose. The simulation would reveal the stability of the binding mode, the flexibility of the ligand and the protein's active site, and the specific atomic interactions that persist over time. dovepress.com Analysis of the MD trajectory can elucidate the conformational changes that occur upon ligand binding and provide a more accurate estimation of the binding free energy. youtube.comdovepress.com

A hypothetical molecular docking study of this compound against a potential target, such as a synthase or transferase, could yield results as summarized in the table below.

Target ProteinBinding Affinity (kcal/mol)Hydrogen Bond Interactions (Amino Acid Residues)Hydrophobic Interactions (Amino Acid Residues)
Enzyme X-7.5Asp120, Gln85Phe150, Trp90, Leu45
Enzyme Y-6.8Ser210, Asn180Val200, Ala175, Ile195
Enzyme Z-8.2Tyr55, His105, Arg60Pro50, Met110, Val100

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. sid.ir DFT calculations for this compound can provide profound insights into its intrinsic chemical properties, such as its electronic distribution, reactivity, and spectroscopic characteristics. nih.gov The core of DFT lies in the use of functionals that relate the electron density of a system to its energy. growingscience.com

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). growingscience.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. growingscience.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed over the phenyl ring and the ester moiety.

DFT calculations can also be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding and predicting how the molecule will interact with biological receptors or other chemical species. Furthermore, various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. growingscience.com

The table below presents hypothetical electronic properties of this compound calculated using DFT with the B3LYP functional and a 6-31G(d,p) basis set. growingscience.com

ParameterCalculated Value
HOMO Energy-5.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment2.5 Debye
Ionization Potential5.2 eV
Electron Affinity0.8 eV

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is intimately linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energetic barriers between them. rsc.org This is particularly important as the molecule may need to adopt a specific conformation to fit into the binding site of a biological target.

Computational methods, particularly molecular mechanics and quantum chemistry calculations, are employed to explore the conformational space of this compound. By systematically rotating the rotatable bonds—such as the C-C bond between the phenyl ring and the acetate (B1210297) group, and the C-O bond of the ester—a potential energy surface can be generated. This surface reveals the low-energy conformers, which correspond to the most probable shapes the molecule will adopt. nih.gov

More advanced techniques like molecular dynamics simulations can be used to construct a free-energy landscape. nih.gov This landscape provides a more comprehensive picture of the molecule's conformational preferences by considering the effects of temperature and solvent. The free-energy landscape can reveal the relative populations of different conformers and the pathways for conformational transitions. rsc.org For this compound, understanding its conformational landscape is crucial for rationalizing its interactions with various biological targets and for designing derivatives with improved binding properties.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the structural elucidation and characterization of molecules like this compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using DFT calculations. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). researchgate.netlibretexts.org These predicted spectra can be invaluable for assigning experimental signals and confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of a molecule. masterorganicchemistry.com DFT calculations can be used to compute these vibrational frequencies and their corresponding intensities. nih.gov The predicted IR spectrum can help in identifying the characteristic peaks for the functional groups present in this compound, such as the N-H stretching of the amine, the C=O stretching of the ester, and the C-H stretching of the aromatic and aliphatic groups. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. mdpi.com By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum can be predicted. nih.gov This information can be useful for understanding the electronic properties of the molecule and for analytical purposes.

The following table provides a hypothetical prediction of the key spectroscopic data for this compound.

SpectroscopyPredicted DataAssignment
¹H NMR (ppm)3.65 (s, 3H)-OCH₃
3.50 (s, 2H)-CH₂-
6.65 (d, 2H)Aromatic C-H (ortho to -NH₂)
7.05 (d, 2H)Aromatic C-H (meta to -NH₂)
IR (cm⁻¹)3400-3200N-H stretch
1735C=O stretch (ester)
1620N-H bend
UV-Vis (nm)240, 295π → π* transitions

Virtual Screening and Lead Identification Based on this compound Core

The core structure of this compound can serve as a valuable scaffold for the discovery of new bioactive compounds through virtual screening and lead identification. nih.gov A scaffold is the central framework of a molecule, and by modifying the substituents attached to it, a library of derivatives with diverse chemical and biological properties can be generated. researchgate.net

In a scaffold-based virtual screening campaign, the this compound core would be used as a query to search large chemical databases for molecules containing a similar structural framework. nih.gov Both 2D and 3D similarity search methods can be employed to identify compounds with similar topology and shape. nih.gov These identified compounds can then be subjected to further computational analysis, such as molecular docking and ADME (absorption, distribution, metabolism, and excretion) property prediction, to prioritize them for experimental testing. nih.gov

Furthermore, the this compound scaffold can be used as a starting point for fragment-based drug design. In this approach, small molecular fragments are computationally or experimentally screened for their ability to bind to specific subpockets of a target's active site. Promising fragments can then be linked together or grown to create more potent lead compounds, using the this compound core as a template. This strategy allows for the exploration of new chemical space and the development of novel drug candidates with optimized pharmacological profiles. researchgate.net

Advanced Analytical Techniques in the Study of Methyl 2 4 Aminophenyl Acetate

High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of metabolites of methyl 2-(4-aminophenyl)acetate (B8474992). ijpras.com This technique provides highly accurate mass measurements, often to within 5 ppm, which allows for the determination of the elemental composition of metabolites. ijpras.com The process typically involves administering the parent compound and analyzing biological samples like urine, blood, or hair. researchgate.net

The general workflow for metabolite identification using HRMS includes several key steps:

Data Acquisition: Modern HRMS instruments, such as Time-of-Flight (TOF) and Orbitrap mass analyzers, acquire full-scan mass spectra with high resolution and mass accuracy. ijpras.comnih.gov This initial scan detects all ionizable compounds in the sample.

Data Mining: Specialized software is then used to mine the data for potential metabolites. This can be done by searching for predicted metabolites based on common metabolic transformations (e.g., hydroxylation, demethylation) or by using untargeted approaches that look for any compound related to the parent drug. ijpras.commdpi.com

Structure Elucidation: The fragmentation patterns of potential metabolites, obtained through tandem mass spectrometry (MS/MS), are analyzed to determine their chemical structures. pharmaron.com This detailed structural information is critical for understanding the metabolic fate of the compound. ijpras.compharmaron.com

In the context of methyl 2-(4-aminophenyl)acetate, HRMS can be employed to identify products of reactions such as N-acetylation, oxidation of the aromatic ring, and hydrolysis of the ester group. The high resolving power of HRMS allows for the differentiation of isobaric interferences, which are compounds with the same nominal mass but different elemental compositions, ensuring confident metabolite identification. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. rsc.orglibretexts.org It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, the methyl (-CH3) protons of the ester group, and the amine (-NH2) protons. rsc.orglibretexts.org

¹³C NMR Spectroscopy: This technique provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show separate signals for the carbonyl carbon of the ester, the aromatic carbons, the methylene carbon, and the methyl carbon. rsc.org

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural insights by showing correlations between protons (COSY) or between protons and their directly attached carbons (HSQC). These experiments are invaluable for unambiguously assigning all the proton and carbon signals in the molecule.

The following table summarizes typical NMR data for this compound, although specific chemical shifts can vary depending on the solvent used. rsc.org

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~7.09-7.10mAromatic protons
¹H~6.59-6.61mAromatic protons
¹H~3.64sMethylene protons (-CH₂)
¹H~3.33sMethyl protons (-OCH₃)
¹³C~144.9Aromatic carbon (C-NH₂)
¹³C~129.0Aromatic carbons (CH)
¹³C~123.0Aromatic carbon (C-CH₂)
¹³C~116.2Aromatic carbons (CH)

Data presented is representative and may vary based on experimental conditions. rsc.org

Chromatographic Techniques for Purity and Isomer Separation (HPLC, GC-MS)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from potential isomers and impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. researchgate.net For this compound, a reversed-phase HPLC method, often with UV detection, can be developed to quantify its purity. researchgate.netgrafiati.com The method's performance can be validated for linearity, accuracy, and precision to ensure reliable results. researchgate.net Isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for the analysis of volatile and thermally stable compounds. While this compound itself may require derivatization to increase its volatility for GC analysis, this technique is excellent for identifying and quantifying volatile impurities that may be present from the synthesis process. mdpi.com The mass spectrometer provides definitive identification of the separated components based on their mass spectra.

The choice between HPLC and GC-MS depends on the specific analytical need. HPLC is generally preferred for purity determination of the main component, while GC-MS excels at identifying and quantifying volatile impurities. researchgate.netgcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and conformational details.

The process involves growing a single, high-quality crystal of the compound. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The electron density map generated from the diffraction data is used to build a model of the molecule's structure in the solid state. This information is invaluable for confirming the connectivity of atoms and understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the analysis of this compound in complex matrices. nih.govresearchgate.net These techniques leverage the strengths of both methods to provide comprehensive analytical information.

LC-MS (Liquid Chromatography-Mass Spectrometry): This is one of the most powerful hyphenated techniques for pharmaceutical and chemical analysis. researchgate.net It combines the excellent separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. LC-MS is routinely used for metabolite identification, impurity profiling, and the quantification of compounds in biological fluids. grafiati.comnih.gov

GC-MS (Gas Chromatography-Mass Spectrometry): As mentioned earlier, GC-MS is a cornerstone for the analysis of volatile compounds. nih.gov Its application extends to the analysis of complex mixtures where volatile components related to this compound need to be identified and quantified.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique directly couples an HPLC system to an NMR spectrometer. It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column. LC-NMR is particularly useful for the structural elucidation of unknown impurities or metabolites without the need for prior isolation. researchgate.net

The synergistic use of these hyphenated techniques provides a powerful toolkit for the comprehensive analysis of this compound, from its basic structural confirmation to its metabolic fate in biological systems. nih.gov

Environmental and Toxicological Research Aspects Academic Focus

Degradation Pathways and Mechanisms in Environmental Matrices

The environmental persistence of Methyl 2-(4-aminophenyl)acetate (B8474992) is dictated by its susceptibility to various degradation processes. While specific studies on this compound are limited, its degradation pathways can be inferred from the known behavior of aromatic amines and ester-containing compounds in environmental matrices like soil and water.

Two primary degradation pathways are anticipated: hydrolysis of the ester linkage and transformations involving the aromatic amine group.

Hydrolysis: The ester group is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form 4-aminophenylacetic acid and methanol (B129727). researchgate.netnist.govresearchgate.net This reaction can be catalyzed by acids or bases present in the environment and can also occur neutrally, albeit at a slower rate. nist.govresearchgate.net The rate of hydrolysis is influenced by pH and temperature. nist.gov

Transformations of the Aromatic Amine Group: The 4-amino group is a reactive center that can undergo several transformations in soil and sediment. These include:

Oxidative Coupling: The amine group can be oxidized to form radical species. These radicals can then couple with other radicals present in the environmental matrix, such as those in soil organic matter, leading to the formation of larger, more complex, and often more stable molecules. acs.orgnih.gov This process can result in the irreversible binding of the compound to soil and sediment particles. acs.orgnih.govnih.gov

Nucleophilic Addition: The amine group can act as a nucleophile and react with electrophilic sites in organic matter, such as carbonyl groups, forming covalent bonds. acs.orgnih.gov

Photodegradation: In sunlit surface waters, photodegradation can be a significant degradation pathway for aromatic amines. wikipedia.org The absorption of ultraviolet radiation can lead to the transformation of the molecule into various photoproducts. nih.govnih.gov

The following table illustrates potential degradation reactions for Methyl 2-(4-aminophenyl)acetate.

Reaction TypeReactantProductsEnvironmental Matrix
HydrolysisThis compound + H₂O4-Aminophenylacetic acid + MethanolWater, Soil
Oxidative CouplingThis compoundDimeric and polymeric productsSoil, Sediment
Nucleophilic AdditionThis compound + Soil Organic MatterCovalently bound residuesSoil, Sediment
PhotodegradationThis compound + UV lightVarious photoproductsSurface Water

Note: This table is illustrative and based on the general behavior of related compounds. Specific degradation rates and products for this compound require empirical investigation.

Metabolite Formation and Transformation in Environmental Systems

The degradation of this compound in environmental systems is expected to produce a range of metabolites. The primary metabolite from hydrolysis is 4-aminophenylacetic acid . chemicalbook.com This metabolite itself can undergo further transformations.

In soil and sediment, the amino group of 4-aminophenylacetic acid can be oxidized, leading to the formation of nitroso and nitro derivatives. Further reactions can lead to the formation of azoxy and azo compounds through dimerization. acs.org These transformation products can have different toxicological profiles compared to the parent compound.

Microbial metabolism can also play a crucial role in the transformation of this compound and its primary metabolite. Bacteria capable of degrading aromatic amines have been identified and can utilize these compounds as a source of carbon and nitrogen. frontiersin.orgnih.gov The metabolic pathways in these microorganisms often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. frontiersin.org

The table below outlines potential metabolites of this compound in environmental systems.

Parent CompoundPrimary MetabolitePotential Further Transformation ProductsFormation Process
This compound4-Aminophenylacetic acidNitroso- and nitro-derivatives, Azoxy- and azo-compoundsHydrolysis followed by oxidation and dimerization
This compoundHydroxylated derivativesRing-cleavage productsMicrobial metabolism

Note: The formation of these metabolites is hypothetical and based on studies of other aromatic amines. The actual metabolic profile of this compound needs to be determined through specific studies.

Potential for Bioaccumulation and Biodegradation Studies

Bioaccumulation: The potential for a chemical to bioaccumulate in organisms is a critical aspect of its environmental risk assessment. rivm.nl For this compound, its bioaccumulation potential will be influenced by its hydrophobicity (log Kow) and its susceptibility to metabolism by organisms. nih.gov Aromatic amines can be taken up by aquatic organisms, and their tendency to accumulate is species-dependent. researchgate.netresearchgate.net Fish, for instance, are often capable of metabolizing aromatic compounds, which can reduce their bioaccumulation potential compared to invertebrates. rivm.nl Given the presence of both a polar amine group and a more lipophilic ester group, the bioaccumulation potential of this compound is not straightforward to predict without experimental data.

Biodegradation: The breakdown of organic compounds by microorganisms is a key process for their removal from the environment. uminho.pt Several bacterial strains have been shown to degrade monocyclic aromatic amines. frontiersin.orgnih.gov These bacteria often possess specific enzymes, such as dioxygenases, that initiate the degradation process by attacking the aromatic ring. frontiersin.org The ester linkage in this compound may also be susceptible to microbial esterases. nih.gov Studies on the biodegradation of this specific compound are necessary to determine its persistence and the microorganisms capable of its degradation.

The following table summarizes factors influencing the bioaccumulation and biodegradation of this compound.

ProcessKey Influencing FactorsExpected Behavior of this compound (Hypothetical)
Bioaccumulation Hydrophobicity (log Kow), Metabolic transformationModerate potential, dependent on species-specific metabolic capabilities.
Biodegradation Microbial community composition, Enzyme availability (e.g., dioxygenases, esterases), Environmental conditions (e.g., aerobic/anaerobic)Likely to be biodegradable by specialized microorganisms under favorable conditions.

Note: The expected behavior is an educated inference. Specific bioaccumulation and biodegradation studies are essential for an accurate assessment.

Ecological Risk Assessment Methodologies (Academic Perspectives)

The ecological risk assessment of emerging contaminants like this compound follows a structured approach to evaluate the potential adverse effects on ecosystems. eianz.org This process generally involves four key steps:

Hazard Identification: This step involves identifying the potential adverse effects the chemical can cause to ecological receptors (e.g., aquatic organisms, soil invertebrates). For this compound, this would involve reviewing toxicological data for the compound and structurally similar aromatic amines. imrpress.com Aromatic amines as a class are known to have various toxic effects. imrpress.com

Exposure Assessment: This step quantifies the exposure of ecological receptors to the chemical in the environment. It involves measuring or modeling the environmental concentrations of this compound in different environmental compartments (water, soil, sediment). nih.govacs.orgnih.gov

Dose-Response Assessment: This step establishes the relationship between the dose of the chemical and the magnitude of the adverse effect in an organism. This is typically determined through laboratory-based ecotoxicity testing on representative species from different trophic levels (e.g., algae, invertebrates, fish).

Risk Characterization: In the final step, the information from the exposure and dose-response assessments is integrated to estimate the likelihood and magnitude of adverse ecological effects. This is often expressed as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC).

A significant challenge in the ecological risk assessment of compounds like this compound is the lack of specific ecotoxicological data. In such cases, quantitative structure-activity relationships (QSARs) can be employed as a predictive tool. nih.gov QSARs use the molecular structure of a chemical to predict its physicochemical properties, environmental fate, and toxicity. acs.org For aromatic amines, QSAR models have been developed to predict their sorption behavior and reactivity in the environment. nih.govacs.org

The table below outlines the components of an ecological risk assessment for this compound from an academic viewpoint.

Assessment ComponentKey Questions and Methodologies
Hazard Identification What are the potential ecotoxicological effects? (Literature review of aromatic amines, in vitro and in vivo testing)
Exposure Assessment What are the predicted or measured environmental concentrations? (Environmental monitoring, fate and transport modeling)
Dose-Response Assessment What is the concentration-response relationship for key species? (Standardized ecotoxicity tests, e.g., OECD guidelines)
Risk Characterization What is the likelihood of adverse ecological effects? (Risk quotient calculation, uncertainty analysis)

Note: A comprehensive ecological risk assessment for this compound would require the generation of empirical data for each of these components.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-(4-aminophenyl)acetate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves condensation of 4-aminobenzaldehyde derivatives with glycine methyl ester hydrochloride under basic conditions (e.g., NaOH). Key steps include:

  • Substrate Preparation: Use of anhydrous solvents (e.g., ethanol) to minimize hydrolysis of the ester group .
  • Purification: Column chromatography or recrystallization to isolate the product, with yields influenced by temperature control (e.g., maintaining 0–5°C during addition) .
  • Scale-Up: Lab-scale batch reactors vs. industrial continuous flow systems, where the latter enhances efficiency and reduces side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H and 13C^{13}C NMR to confirm the presence of the 4-aminophenyl group (aromatic protons at δ 6.5–7.5 ppm) and ester carbonyl (δ ~170 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular weight (C9_9H11_{11}NO2_2, theoretical 165.08 g/mol) and detect impurities via fragmentation patterns .
  • HPLC: Quantify purity using reverse-phase C18 columns with UV detection at 254 nm, optimizing mobile phase (e.g., acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound derivatives be resolved in enzyme inhibition studies?

Methodological Answer:

  • Comparative Assays: Test derivatives (e.g., fluoro- or methoxy-substituted analogs) under identical conditions to isolate substituent effects. For example, fluorinated analogs may show enhanced binding due to electron-withdrawing effects .
  • Kinetic Analysis: Determine KiK_i values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
  • Molecular Docking: Use software like AutoDock to model interactions with active sites, correlating binding affinity with experimental IC50_{50} values .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Directing Groups: The amino group directs electrophiles (e.g., nitration) to the para position. Protect the amine with acetyl if ortho substitution is desired .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in Friedel-Crafts alkylation, improving regioselectivity .
  • Catalysts: Use Lewis acids (e.g., FeCl3_3) to enhance reaction rates and selectivity in halogenation .

Q. How do steric and electronic factors influence the stability of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis: The ester group undergoes protonation, accelerating cleavage. Steric hindrance from bulky substituents (e.g., 2-fluoro) slows degradation .
  • Basic Conditions: The amino group may deprotonate, increasing nucleophilic attack on the ester. Stabilize with buffered solutions (pH 7–8) during storage .
  • Accelerated Stability Testing: Use thermal gravimetric analysis (TGA) to predict degradation pathways and shelf life .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile variations in polar vs. non-polar solvent compatibility?

Methodological Answer:

  • Solubility Screening: Perform systematic tests in DMSO, ethanol, and water with sonication (30 min, 25°C). Note that the hydrochloride salt form improves aqueous solubility .
  • Hansen Solubility Parameters: Calculate HSP values to predict miscibility. This compound has high δD (dispersion forces) due to the aromatic ring, favoring toluene over hexane .
  • Co-solvency: Use ethanol-water mixtures (70:30 v/v) to enhance solubility for biological assays .

Mechanistic Studies

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Oxidative Addition: The 4-aminophenyl group facilitates Pd(0) insertion into C–X bonds (X = Br, I), with rate constants dependent on substituent electronics .
  • Transmetallation: Monitor via 31P^{31}P NMR to track ligand exchange between Pd and boronic acid reagents .
  • Computational Modeling: DFT studies (e.g., Gaussian 09) reveal transition state energies, guiding catalyst selection (e.g., Pd(PPh3_3)4_4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.